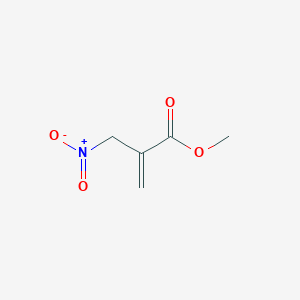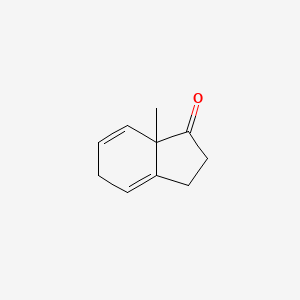![molecular formula C15H24 B14646226 Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- CAS No. 55732-78-0](/img/structure/B14646226.png)
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a distinctive three-dimensional shape. The compound’s molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- typically involves multiple steps, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization and alkylation steps .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with spirocyclic frameworks.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, (1R,4R,5S)-
- Spiro[4.5]dec-8-en-7-one, 1,8-dimethyl-4-(1-methylethyl)-
- (5R,10R)-10-Methyl-6-methylene-2-(propan-2-ylidene)spiro[4.5]dec-7-ene
Uniqueness
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity in biological systems, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
55732-78-0 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,5R)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,11,14H,4-6,8-10H2,1-3H3/t14-,15-/m1/s1 |
Clave InChI |
QZGRYPDXCBFNRS-HUUCEWRRSA-N |
SMILES isomérico |
CC1=CC[C@]2(CC1)[C@H](CCC2=C)C(C)C |
SMILES canónico |
CC1=CCC2(CC1)C(CCC2=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


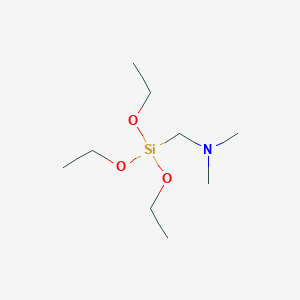
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
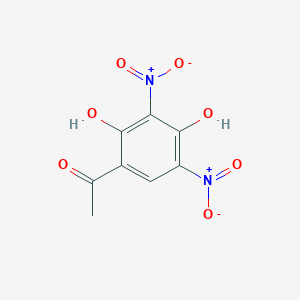


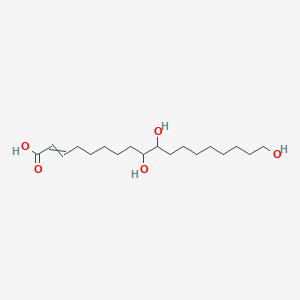
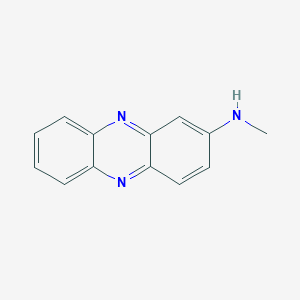

![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)

